AKR1C3-IN-1 Isoform Selectivity: A 1,500-Fold Window Over AKR1C1 and AKR1C2
AKR1C3-IN-1 demonstrates exceptional isoform selectivity, a critical parameter for avoiding off-target effects when studying AKR1C3 biology. In a competitive fluorescence assay, the compound inhibited AKR1C3 activity with an IC50 of 0.027±0.002 µM, while showing significantly reduced activity against the closely related isoforms AKR1C1 (IC50 = 20.3±3.8 µM) and AKR1C2 (IC50 > 30 µM) [1]. This represents a selectivity window of over 1,500-fold against AKR1C1 and greater than 1,000-fold against AKR1C2. In stark contrast, generic NSAID inhibitors like indomethacin exhibit minimal selectivity, with IC50 values for AKR1C3, AKR1C1, and AKR1C2 all within a single order of magnitude (2.4 µM, 1.5 µM, and 1.8 µM, respectively) [2]. This quantitative disparity underscores why generic substitution fails to provide isoform-specific interrogation.
| Evidence Dimension | Isoform Selectivity (AKR1C3 vs. AKR1C1 and AKR1C2) |
|---|---|
| Target Compound Data | IC50 (AKR1C3) = 0.027 µM; IC50 (AKR1C1) = 20.3 µM; IC50 (AKR1C2) > 30 µM |
| Comparator Or Baseline | Indomethacin: IC50 (AKR1C3) = 2.4 µM; IC50 (AKR1C1) = 1.5 µM; IC50 (AKR1C2) = 1.8 µM |
| Quantified Difference | AKR1C3-IN-1 exhibits >1,500-fold selectivity for AKR1C3 over AKR1C1 and >1,000-fold over AKR1C2. Indomethacin exhibits <2-fold selectivity. |
| Conditions | Competitive fluorescence assay using purified recombinant AKR1C enzymes, 40 µM probe 5, and 50 µM NADPH in 10 mM MOPS buffer (pH=7.2) at 37°C for 1 hour. |
Why This Matters
High selectivity ensures that observed cellular or in vivo effects can be confidently attributed to AKR1C3 inhibition, a key requirement for target validation and mechanism-of-action studies.
- [1] Jamieson SM, Brooke DG, Heinrich D, et al. 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3. J Med Chem. 2012;55(17):7746-58. View Source
- [2] Byrns MC, Steckelbroeck S, Penning TM. An indomethacin analogue, N-(4-chlorobenzoyl)-melatonin, is a selective inhibitor of aldo-keto reductase 1C3... Biochem Pharmacol. 2008;75(2):484-93. View Source
